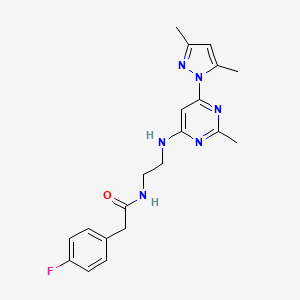
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C20H23FN6O and its molecular weight is 382.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide is a compound of interest due to its potential biological activity, particularly in the context of medicinal chemistry. Its structure suggests interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.
The molecular formula of this compound is C18H22N4F, with a molecular weight of approximately 318.40 g/mol. The presence of the pyrazole and pyrimidine moieties indicates potential for diverse biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing pyrazole and pyrimidine derivatives. For example, derivatives similar to this compound have shown promising results against various cancer cell lines.
- Mechanism of Action : The compound may exert its effects by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies have reported that compounds with similar structures exhibit significant cytotoxicity against MCF7 breast cancer cells, with IC50 values ranging from 30.68 to 70.65 µM compared to standard drugs like Doxorubicin .
- Case Study : In a study evaluating a series of pyrazole-containing compounds, one derivative demonstrated an IC50 value of 44.49 µM against MCF7 cells, indicating substantial anticancer activity . This suggests that this compound could similarly be effective.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity as well. Research on related compounds has shown effectiveness against various bacterial strains.
- Study Findings : A related study synthesized and evaluated substituted benzamide derivatives for their anti-tubercular activity against Mycobacterium tuberculosis. Some derivatives exhibited significant inhibitory concentrations (IC50 values between 1.35 and 2.18 µM), indicating that modifications to the pyrazole and pyrimidine structure can yield potent antimicrobials .
Structure Activity Relationship (SAR)
The biological activity of this compound can be analyzed through its SAR:
| Structural Feature | Impact on Activity |
|---|---|
| Pyrazole Ring | Enhances anticancer and antimicrobial properties |
| Pyrimidine Moiety | Critical for enzyme inhibition |
| Fluorophenyl Group | Increases lipophilicity and cellular uptake |
Propriétés
IUPAC Name |
N-[2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O/c1-13-10-14(2)27(26-13)19-12-18(24-15(3)25-19)22-8-9-23-20(28)11-16-4-6-17(21)7-5-16/h4-7,10,12H,8-9,11H2,1-3H3,(H,23,28)(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYVFUPYIYZYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=C2)NCCNC(=O)CC3=CC=C(C=C3)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














